molecular formula C16H34N4O2 B3336584 3,3'-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) CAS No. 31563-40-3

3,3'-HEXAMETHYLENEBIS(1,1-DIETHYLUREA)

Cat. No.: B3336584
CAS No.: 31563-40-3
M. Wt: 314.47 g/mol
InChI Key: VJHDWPCXKVNNLE-UHFFFAOYSA-N
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Description

3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) is a chemical compound with the molecular formula C16H34N4O2 and a molecular weight of 314.475 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) typically involves the reaction of hexamethylene diisocyanate with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) undergoes various chemical reactions, including:

Scientific Research Applications

3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) involves its interaction with specific molecular targets. It can form hydrogen bonds with various biomolecules, influencing their structure and function. The pathways involved include the modulation of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) can be compared with similar compounds such as:

Properties

IUPAC Name

3-[6-(diethylcarbamoylamino)hexyl]-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N4O2/c1-5-19(6-2)15(21)17-13-11-9-10-12-14-18-16(22)20(7-3)8-4/h5-14H2,1-4H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHDWPCXKVNNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCCCCCCNC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321546
Record name NSC377383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31563-40-3
Record name NSC377383
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC377383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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